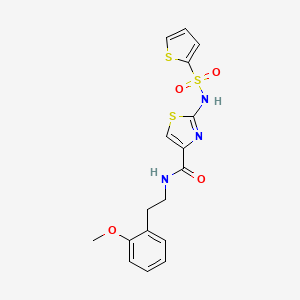![molecular formula C11H9F3O B2533201 (E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal CAS No. 1563417-75-3](/img/structure/B2533201.png)
(E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to (E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal involves a variety of methods, as seen in the related literature. For instance, the synthesis of similar chalcone derivatives typically includes the formation of a double bond between two aromatic rings, often facilitated by a condensation reaction. In the case of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, the compound was synthesized and characterized using NMR, IR, and MS spectroscopy, with its molecular structure further investigated by X-ray crystallography .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the molecular structure of (E)-2-ethoxy-6-[(phenylimino)methyl]phenol was characterized by X-ray diffraction, which showed that the compound prefers the enol form in the solid state . Similarly, the structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was elucidated using X-ray crystallography, revealing interactions that form a dimer and a six-atom ring structure within the crystal packing .
Chemical Reactions Analysis
The reactivity of such compounds can be assessed using quantum-molecular descriptors. For instance, the study of (E)-1-(4-bromophenyl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one utilized average local ionization energies (ALIE) and Fukui functions to locate sites of importance for reactivity. Additionally, bond dissociation energies (BDE) were calculated to assess degradation properties, and molecular dynamics simulations helped determine significant interactions with water .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often studied using spectroscopic methods and computational calculations. The IR and UV-Vis spectra of (E)-2-ethoxy-6-[(phenylimino)methyl]phenol were recorded in various solvents, and DFT/B3LYP optimization was performed to investigate electronic structure and spectroscopic properties . Similarly, the spectroscopic properties of (2E)-3-{3-methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one were calculated using DFT with B3LYP hybrid functional, showing good correlation with experimental values .
科学研究应用
Environmental Occurrence and Remediation
Organohalides, including compounds with trifluoromethyl groups, are significant due to their extensive production and widespread environmental distribution. They are found in abiotic matrices like dust, air, soil, sediment, and water, as well as in biotic matrices such as birds, fish, and human serum. The environmental presence of these compounds has led to the exploration of remediation techniques. For instance, microbial reductive dehalogenation is highlighted as a promising method for the in situ removal of certain organohalides, offering a potential area of application for similar compounds (He et al., 2021).
Applications in Flavor and Food Sciences
Trifluoromethylated compounds, by extension, could have applications in flavor research, given the broader interest in branched aldehydes for their role in food flavor. The production and degradation pathways of these aldehydes from amino acids have been extensively reviewed, underlining the importance of understanding these compounds' metabolic conversions for controlling food flavor profiles (Smit et al., 2009).
Environmental and Health Impacts of Related Compounds
Research on polyfluoroalkyl chemicals, including those with trifluoromethyl groups, has emphasized the importance of understanding their environmental biodegradability and toxicity. This knowledge is crucial for evaluating the fate and effects of these compounds and their links to persistent organic pollutants (Liu & Avendaño, 2013).
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
(E)-2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c1-8(7-15)5-9-3-2-4-10(6-9)11(12,13)14/h2-7H,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXCVXLZDSBENM-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)C(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)C(F)(F)F)/C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2533121.png)


![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2533125.png)
![4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide](/img/structure/B2533127.png)
![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2533128.png)
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(tetrahydrofuran-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2533131.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2533133.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2533134.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide](/img/structure/B2533140.png)
